molecular formula C16H14Br2N2 B14335634 (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] CAS No. 108791-83-9

(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]

Cat. No.: B14335634
CAS No.: 108791-83-9
M. Wt: 394.10 g/mol
InChI Key: NNGJCEFWFJILEH-UHFFFAOYSA-N
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Description

(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] is an organic compound characterized by the presence of two bromophenyl groups connected through an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] typically involves the condensation reaction between ethane-1,2-diamine and 2-bromobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bonds, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Ethylenebis(salicylideneimine): Similar structure but with salicylidene groups instead of bromophenyl groups.

    N,N’-Ethylenebis(benzylideneimine): Similar structure but with benzylidene groups instead of bromophenyl groups.

Uniqueness

(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

CAS No.

108791-83-9

Molecular Formula

C16H14Br2N2

Molecular Weight

394.10 g/mol

IUPAC Name

1-(2-bromophenyl)-N-[2-[(2-bromophenyl)methylideneamino]ethyl]methanimine

InChI

InChI=1S/C16H14Br2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2

InChI Key

NNGJCEFWFJILEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Br)Br

Origin of Product

United States

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